molecular formula C7H12O4 B2841756 4,4-Dimethoxytetrahydropyran-3-one CAS No. 693245-80-6

4,4-Dimethoxytetrahydropyran-3-one

Cat. No.: B2841756
CAS No.: 693245-80-6
M. Wt: 160.169
InChI Key: VSYYQDBTLGSLRK-UHFFFAOYSA-N
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Description

4,4-Dimethoxytetrahydropyran-3-one: is a heterocyclic organic compound with the molecular formula C7H12O4. It is a derivative of tetrahydropyran, featuring two methoxy groups at the 4-position and a ketone group at the 3-position. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxytetrahydropyran-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 4,4-dimethoxybutanal with an acid catalyst to promote cyclization and formation of the tetrahydropyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxytetrahydropyran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-Dimethoxytetrahydropyran-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxytetrahydropyran-3-one involves its reactivity as a ketone and the presence of methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethoxytetrahydropyran-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for multiple applications in research and industry .

Properties

IUPAC Name

4,4-dimethoxyoxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-7(10-2)3-4-11-5-6(7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYYQDBTLGSLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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